N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide
Description
N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperidine ring, a sulfonyl group, and a fluorophenyl moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-12(23)21-14-5-6-18(15(19)11-14)27(24,25)22-8-3-2-4-16(22)17-10-13(20)7-9-26-17/h5-6,11,13,16-17H,2-4,7-10,20H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMDYTBKTCBDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCCCC2C3CC(CCO3)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved through the reaction of 4-aminooxane with piperidine under controlled conditions.
Sulfonylation: The piperidine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This step requires a base such as triethylamine to facilitate the reaction.
Fluorophenyl Addition: The sulfonylated intermediate is reacted with a fluorophenyl derivative, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound would involve optimization of the above steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The fluorophenyl moiety can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical bases used in substitution reactions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfide derivatives.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.
Pharmacology: Studies focus on its binding affinity to receptors and its pharmacokinetic properties.
Biochemistry: The compound is used to study enzyme interactions and inhibition mechanisms.
Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
N-[4-[2-(4-aminopiperidin-1-yl)sulfonyl-3-fluorophenyl]acetamide: Lacks the oxane ring, potentially altering its biological activity.
N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-chlorophenyl]acetamide: Substitution of fluorine with chlorine may affect its reactivity and binding properties.
Uniqueness
N-[4-[2-(4-aminooxan-2-yl)piperidin-1-yl]sulfonyl-3-fluorophenyl]acetamide is unique due to the presence of the oxane ring, which can significantly influence its pharmacological profile and chemical reactivity. The combination of the sulfonyl and fluorophenyl groups also contributes to its distinct properties compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
